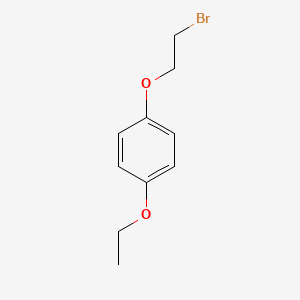

1-(2-Bromoethoxy)-4-ethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Bromoethoxy)-4-ethoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxy group and an ethoxy group

準備方法

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-4-ethoxybenzene can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of 4-ethoxyphenol with 2-bromoethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

化学反応の分析

Types of Reactions

1-(2-Bromoethoxy)-4-ethoxybenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, forming 4-ethoxyphenol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azidoethoxybenzene, thiocyanatoethoxybenzene, and aminoethoxybenzene.

Oxidation: Products include 4-ethoxybenzaldehyde and 4-ethoxybenzoic acid.

Reduction: The major product is 4-ethoxyphenol.

科学的研究の応用

1-(2-Bromoethoxy)-4-ethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Pharmaceuticals: The compound can be used to synthesize potential drug candidates with various biological activities.

Chemical Biology: It is employed in the study of biochemical pathways and the development of chemical probes.

作用機序

The mechanism of action of 1-(2-Bromoethoxy)-4-ethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The ethoxy groups can undergo oxidation or reduction, leading to the formation of various functional groups. These reactions are facilitated by the electron-donating nature of the ethoxy groups, which stabilize the transition states and intermediates.

類似化合物との比較

Similar Compounds

- 1-(2-Bromoethoxy)-2-ethoxybenzene

- 1-(2-Bromoethoxy)-3-ethoxybenzene

- 1-(2-Bromoethoxy)-2-methoxybenzene

Uniqueness

1-(2-Bromoethoxy)-4-ethoxybenzene is unique due to its specific substitution pattern on the benzene ring. The presence of both bromoethoxy and ethoxy groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis. Compared to its isomers, this compound offers different steric and electronic properties, which can be exploited in various chemical transformations.

生物活性

1-(2-Bromoethoxy)-4-ethoxybenzene is an organic compound notable for its unique structural features and significant biological activities. This article delves into its synthesis, biological effects, and potential applications, particularly in pest control and antifungal treatments.

Chemical Structure and Properties

This compound has the chemical formula C₁₄H₁₅BrO₂. It consists of a bromoethoxy group attached to a para-ethoxy-substituted benzene ring, contributing to its biological activity. The compound's structural uniqueness allows it to interact with various biological systems, making it a subject of interest in pharmacological studies.

Larvicidal Properties

Research indicates that this compound exhibits remarkable larvicidal activity against Aedes aegypti, a primary vector for diseases such as dengue and Zika virus. Studies have shown that this compound achieves 100% larval mortality within 24 hours of exposure at certain concentrations . This property positions it as a potential biopesticide for controlling mosquito populations.

Antifungal Activity

In addition to its larvicidal properties, the compound has demonstrated antifungal activity. A related compound, methyl 4-(2-bromoethoxy)benzoate, showed an 88.6% inhibitory effect against Rhizoctonia solani at a concentration of 200 μg/mL . This suggests that derivatives of this compound could be effective against various plant pathogens.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within biological systems:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways or cell signaling, disrupting normal cellular functions.

- Receptor Binding : It may also bind to receptors on cell surfaces, influencing cellular communication and potentially leading to altered physiological responses.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One efficient approach involves the etherification of phenols with 1,2-dibromoethane using potassium carbonate as a catalyst. This method yields high purity compounds suitable for biological testing .

Study on Larvicidal Effects

A study conducted by Pájaro et al. (2017) evaluated the larvicidal effects of several derivatives of bromoethoxy compounds. The results confirmed that compounds similar to this compound exhibited significant mortality rates in Aedes aegypti larvae after short exposure periods .

Antifungal Evaluation

Another investigation focused on the antifungal properties of related compounds found that modifications in the bromoethoxy group significantly impacted the inhibitory efficacy against various fungal pathogens. These findings highlight the importance of structural variations in enhancing biological activity .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(2-Ethoxyphenoxy)ethyl bromide | 3259-03-8 | 1.00 |

| 1-(2-Bromoethoxy)-2-methoxybenzene | 4463-59-6 | 0.91 |

| Ethyl 4-bromobenzoate | 13330-65-9 | 0.79 |

| Ethyl 3-bromobenzoate | 18113-18-3 | 0.79 |

The above table illustrates the structural relationships between this compound and other related compounds, emphasizing its unique properties and potential applications in pest control and agriculture.

特性

IUPAC Name |

1-(2-bromoethoxy)-4-ethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIJIQSINPWYNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。